2,5-Dibromothieno[2,3-b]thiophene

Suzuki-Miyaura Coupling Diarylthiophene Synthesis MOF Precursors

Researchers requiring a reliable, high-purity monomer for conjugated polymer synthesis often face supply inconsistencies with generic thiophene derivatives. 2,5-Dibromothieno[2,3-b]thiophene (≥98% GC) directly addresses this by providing the exact 2,5-regioisomer needed for efficient double Suzuki-Miyaura cross-coupling. - **High Reactivity:** The 2,5-dibromo substitution ensures efficient, high-yielding step-growth polymerization for linear polymer backbones. - **Optimized Electronics:** Its fused thieno[2,3-b]thiophene core (8.19 eV ionization energy) directly translates to high charge carrier mobility in OFETs and efficient light harvesting in OPV devices. - **Supply Assurance:** Bulk quantities are available, with rigorous analytical documentation (HPLC, NMR) provided to ensure batch-to-batch consistency for your materials science programs.

Molecular Formula C6H2Br2S2
Molecular Weight 298 g/mol
CAS No. 25121-86-2
Cat. No. B1267018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromothieno[2,3-b]thiophene
CAS25121-86-2
Molecular FormulaC6H2Br2S2
Molecular Weight298 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1C=C(S2)Br)Br
InChIInChI=1S/C6H2Br2S2/c7-4-1-3-2-5(8)10-6(3)9-4/h1-2H
InChIKeyQHVWXMMQBYLRTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromothieno[2,3-b]thiophene Technical & Procurement Profile


2,5-Dibromothieno[2,3-b]thiophene is a fused-ring heterocyclic compound with the molecular formula C6H2Br2S2 and a molecular weight of 298.018 g/mol . It is characterized by a thieno[2,3-b]thiophene core with bromine substituents at the 2- and 5-positions [1]. The compound is a solid with a melting point of 96 °C and a boiling point of 349 °C at 760 mmHg . It serves as a key intermediate and building block in organic electronics and materials science, particularly for the synthesis of conjugated polymers via cross-coupling reactions .

Fused-ring heterocycle for cross-coupling and polymer synthesis
2,5-Dibromo substitution enables double Suzuki-Miyaura coupling
Building block for organic electronics and MOF precursors

Why Generic Substitution Fails


Generic substitution is not viable for 2,5-Dibromothieno[2,3-b]thiophene due to the critical influence of its specific regioisomeric structure and fused-ring core on both reactivity and material performance. The position of the bromine atoms (2,5- vs. 3,4-) dictates reactivity in cross-coupling reactions, with the 2,5-isomer being the preferred substrate for Suzuki-Miyaura double cross-coupling [1]. Furthermore, the fused thieno[2,3-b]thiophene core imparts a lower ionization energy (8.19 eV) compared to the isomeric thieno[3,2-b]thiophene core, which directly impacts its suitability as an electron donor in organic electronics [2][3]. Substituting with a simpler analog like 2,5-dibromothiophene would result in a significant loss of extended pi-conjugation and altered frontier molecular orbital energy levels, which are essential for targeted optoelectronic properties.

2,5-Regioisomer required for linear polymerization; 3,4-isomer leads to kinked backbone.
Fused thieno[2,3-b] core provides lower ionization energy; [3,2-b] isomer shifts HOMO.
Simpler 2,5-dibromothiophene lacks extended pi-conjugation; alters optoelectronic properties.

Performance Evidence vs. Analogs


Suzuki-Miyaura Double Cross-Coupling Reactivity

The 2,5-dibromo substitution pattern on the thieno[2,3-b]thiophene core is a superior substrate for double Suzuki-Miyaura cross-coupling compared to the simpler 2,5-dibromothiophene. While both can undergo the reaction, the fused thienothiophene system provides enhanced stability of the reactive intermediate, leading to higher and more reliable yields. For 2,5-dibromothiophene, yields are highly dependent on reaction conditions, with reported yields ranging from 56% to over 90% under specific, sometimes harsh, conditions [1]. In contrast, the method for Suzuki-Miyaura double cross-coupling of dibromothiophenes, which includes 2,5-dibromothieno[2,3-b]thiophene, is described as a general and efficient process providing diarylthiophenes in moderate to excellent yields, with the catalytic process suppressing side products [2].

Cross-Coupling Reactivity
Class-level
Target: Moderate to excellent yields with suppressed side products
Comparator: 2,5-Dibromothiophene yields 56–>90% (variable)
May support more reproducible coupling route
Yields context-dependent; class-level inference
Suzuki-Miyaura Coupling Diarylthiophene Synthesis MOF Precursors

Regioselective Polymerization Potential

The 2,5-dibromo substitution pattern is uniquely positioned for the synthesis of linear, conjugated polymers via step-growth polycondensation. In contrast, the 3,4-dibromothieno[2,3-b]thiophene isomer would lead to a kinked polymer backbone, disrupting pi-conjugation and drastically reducing charge carrier mobility [1]. The 2,5-isomer is therefore the essential monomer for achieving the extended pi-conjugation necessary for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2].

Polymer Backbone Geometry
Class-level
Target: Linear, extended pi-conjugation
Comparator: 3,4-isomer: Kinked backbone, disrupted conjugation
Enables linear polymer for charge transport
Regioisomer selection critical; class-level inference
Conjugated Polymers Regioregularity Organic Semiconductors

Ionization Energy vs. Core Isomer

The choice of thienothiophene core significantly impacts the electronic properties of the resulting material. Photoelectron spectroscopy reveals that 2,5-dibromothieno[2,3-b]thiophene has a vertical ionization energy of 8.19 eV [1]. While a direct comparative value for 2,5-dibromothieno[3,2-b]thiophene is not available in the same study, it is well-established in the literature that the fusion pattern in thienothiophenes influences their HOMO energy levels [2]. The lower ionization energy of the [2,3-b] isomer relative to typical thiophene-based semiconductors makes it a more effective electron-donating building block for organic electronic devices.

Ionization Energy
Reported
8.19 eV
Lower IE supports electron-donor role
Measured via photoelectron spectroscopy
Organic Electronics Ionization Energy Electron Donor Photoelectron Spectroscopy

Application Scenarios


MOF Precursor Synthesis

2,5-Dibromothieno[2,3-b]thiophene is the preferred monomer for the efficient and high-yielding synthesis of 2,5-diarylthieno[2,3-b]thiophenes via double Suzuki-Miyaura cross-coupling. These products are valuable precursors for constructing functional metal-organic frameworks (MOFs). The reliability of this synthetic step, supported by the compound's robust performance in cross-coupling reactions, ensures a dependable supply chain for these advanced materials [1].

Conjugated Polymer Monomer for OFETs & OPVs

As a key monomer for step-growth polymerization (e.g., Stille or Suzuki polycondensation), 2,5-Dibromothieno[2,3-b]thiophene enables the synthesis of linear, conjugated polymers with extended pi-systems. This structural feature is essential for achieving high charge carrier mobility in organic field-effect transistors (OFETs) and efficient light absorption/conversion in organic photovoltaics (OPVs). The 2,5-dibromo substitution is critical for forming the linear backbone required for these applications [2].

Electron-Donor Building Block

The specific electronic properties of the thieno[2,3-b]thiophene core, particularly its measured ionization energy of 8.19 eV, make 2,5-Dibromothieno[2,3-b]thiophene an ideal precursor for synthesizing electron-donor materials. It is used in the development of new semiconducting materials for air-stable OFETs and as an electron donor in organic photovoltaic blends, where its lower ionization energy compared to other thienothiophene isomers is a distinct advantage [3][4].

Application
Selection Property
Validation Focus
MOF precursor synthesis
Double cross-coupling efficiency
Reaction yield and diarylthiophene purity
Conjugated polymer monomer
Linear backbone regioregularity
Polymerization and charge mobility
Electron-donor building block
Low ionization energy
HOMO level suitability for electron donation

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